molecular formula C36H63O27P3 B1250978 D-myo-Ins(1,4,5)P3 hexakis(butanoyloxymethyl) ester

D-myo-Ins(1,4,5)P3 hexakis(butanoyloxymethyl) ester

Cat. No. B1250978
M. Wt: 1020.8 g/mol
InChI Key: PVEVFIAVCISJSO-FOJCDXFYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-myo-Ins(1,4,5)P3 hexakis(butyryloxymethyl) ester is a phosphatidylinositol trisphosphate that is 1D-myo-inositol 1,4,5-trisphosphate in which all all six phosphate hydrogens have been replaced by butyryloxymethyl groups. It is a cell-permeant analogue of inositol 1,4,5-trisphosphate and an agonist of the inositol 1,4,5-trisphosphate receptor. It has a role as an IP3 receptor agonist. It derives from a 1D-myo-inositol 1,4,5-trisphosphate.

Scientific Research Applications

Synthesis and Cellular Applications

D-myo-Ins(1,4,5)P3 hexakis(butanoyloxymethyl) ester is significant in the study of intracellular second messengers and receptors. Conway et al. (2006) discuss the synthesis of membrane permeant derivatives of myo-inositol 1,4,5-trisphosphate, including this compound, to enable the study of its intracellular receptors (Conway et al., 2006). These derivatives can enter the cell upon extracellular application and activate InsP3Rs by releasing InsP3.

Role in Infarct Size Reduction

Przyklenk et al. (2006) found that D-myo-Ins(1,4,5)P3, the sodium salt of this compound, when used prophylactically, led to a reduction in infarct size. This effect was comparable to ischemic preconditioning and involved mitochondrial K(ATP) channels and PI3-kinase/Akt signaling (Przyklenk et al., 2006).

Development of Antagonists for the InsP3 Receptor

Keddie et al. (2011) reported on the synthesis of D-myo-inositol 1,4,5-trisphosphate derivatives, including phosphate bioisosteres at the 5-position, which are antagonists of the InsP3 receptor. This development is critical for understanding the receptor's mechanism and structural requirements (Keddie et al., 2011).

Phosphorylation Processes in Cellular Signaling

Felemez et al. (2000) explored the inframolecular protonation process of myo-inositol 1,4,5-tris(phosphate) and related compounds, providing insight into the dynamics of intramolecular interactions and evidence of C−H···O hydrogen bonding. This research enhances our understanding of the role of these compounds in cellular signaling processes (Felemez et al., 2000).

properties

Product Name

D-myo-Ins(1,4,5)P3 hexakis(butanoyloxymethyl) ester

Molecular Formula

C36H63O27P3

Molecular Weight

1020.8 g/mol

IUPAC Name

[[(1R,2S,3R,4R,5S,6R)-3,4-bis[bis(butanoyloxymethoxy)phosphoryloxy]-2,5,6-trihydroxycyclohexyl]oxy-(butanoyloxymethoxy)phosphoryl]oxymethyl butanoate

InChI

InChI=1S/C36H63O27P3/c1-7-13-25(37)49-19-55-64(46,56-20-50-26(38)14-8-2)61-34-31(43)32(44)35(62-65(47,57-21-51-27(39)15-9-3)58-22-52-28(40)16-10-4)36(33(34)45)63-66(48,59-23-53-29(41)17-11-5)60-24-54-30(42)18-12-6/h31-36,43-45H,7-24H2,1-6H3/t31-,32+,33+,34-,35-,36-/m1/s1

InChI Key

PVEVFIAVCISJSO-FOJCDXFYSA-N

Isomeric SMILES

CCCC(=O)OCOP(=O)(OCOC(=O)CCC)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(OCOC(=O)CCC)OCOC(=O)CCC)OP(=O)(OCOC(=O)CCC)OCOC(=O)CCC)O)O

Canonical SMILES

CCCC(=O)OCOP(=O)(OCOC(=O)CCC)OC1C(C(C(C(C1O)OP(=O)(OCOC(=O)CCC)OCOC(=O)CCC)OP(=O)(OCOC(=O)CCC)OCOC(=O)CCC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-myo-Ins(1,4,5)P3 hexakis(butanoyloxymethyl) ester
Reactant of Route 2
D-myo-Ins(1,4,5)P3 hexakis(butanoyloxymethyl) ester
Reactant of Route 3
D-myo-Ins(1,4,5)P3 hexakis(butanoyloxymethyl) ester
Reactant of Route 4
D-myo-Ins(1,4,5)P3 hexakis(butanoyloxymethyl) ester
Reactant of Route 5
D-myo-Ins(1,4,5)P3 hexakis(butanoyloxymethyl) ester
Reactant of Route 6
D-myo-Ins(1,4,5)P3 hexakis(butanoyloxymethyl) ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.